molecular formula C13H13N5O4 B2949888 Ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate CAS No. 450345-16-1

Ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate

Cat. No.: B2949888
CAS No.: 450345-16-1
M. Wt: 303.278
InChI Key: GKAQGPLSZZASHV-UHFFFAOYSA-N
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Description

Ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate is a complex organic compound that features a benzoate ester linked to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by amination and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of industrial reactors can optimize the production process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzoates, while reduction can produce amino derivatives .

Scientific Research Applications

Ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O4/c1-2-22-13(19)8-3-5-9(6-4-8)17-12-10(18(20)21)11(14)15-7-16-12/h3-7H,2H2,1H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAQGPLSZZASHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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